Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate
Description
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is a brominated pyridine derivative featuring an ether-linked acetate ester group. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 5-position and an ethoxyacetate group at the 3-position via an oxygen bridge.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHVESEDFMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Ether Formation
The most commonly employed synthetic route to Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate involves the nucleophilic substitution reaction between 5-bromopyridin-3-ol and ethyl bromoacetate under basic conditions. The key steps and conditions are as follows:
-
- 5-Bromopyridin-3-ol (nucleophile)
- Ethyl bromoacetate (alkylating agent)
Base : Potassium carbonate (K2CO3) is typically used to deprotonate the hydroxyl group of 5-bromopyridin-3-ol, generating the alkoxide ion that attacks the electrophilic carbon of ethyl bromoacetate.
Solvent : Dimethylformamide (DMF) is preferred due to its polar aprotic nature, which stabilizes ions and enhances nucleophilicity.
Temperature : Elevated temperatures (generally 60–100 °C) facilitate the reaction kinetics.
Reaction Mechanism : The alkoxide ion formed from 5-bromopyridin-3-ol performs an SN2 attack on the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the ether linkage.
Summary Table of the Primary Synthetic Route
| Parameter | Details |
|---|---|
| Starting materials | 5-Bromopyridin-3-ol, Ethyl bromoacetate |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–100 °C |
| Reaction type | Nucleophilic substitution (SN2) |
| Reaction time | Typically several hours (varies) |
| Product isolation | Extraction, purification by chromatography or crystallization |
| Yield | Generally moderate to high (dependent on conditions) |
Alternative Synthetic Approaches
While the nucleophilic substitution route is predominant, other synthetic strategies have been explored or can be considered based on the chemical literature and analogous compound syntheses:
Coupling Reactions
Description : Coupling of ethyl bromoacetate with nucleophiles derived from 5-bromopyridin-3-ol or related intermediates using catalytic systems such as palladium catalysts.
Conditions : Vary depending on catalyst, ligands, and solvents; typically involve milder temperatures and inert atmospheres.
Advantages : Potential for selective functionalization and improved yields in complex substrates.
Oxidation/Reduction Pathways
Description : Multi-step synthetic sequences involving oxidation or reduction of precursor molecules to install the ether-linked acetate ester moiety.
Applicability : Less common for this compound but may be used in specialized synthetic schemes or when starting materials differ.
Industrial Production Considerations
In industrial settings, the preparation of this compound follows similar synthetic principles but incorporates process optimizations:
Scale-up : Larger batch sizes or continuous flow reactors are employed to enhance throughput.
Automation : Automated reagent addition and temperature control improve reproducibility.
Purity Control : High-performance liquid chromatography (HPLC) and other analytical techniques ensure product purity and batch consistency.
Safety and Environmental : Use of safer solvents or solvent recycling and waste minimization are considered.
Research Findings and Data Analysis
Reaction Efficiency and Yield
The nucleophilic substitution method yields this compound in moderate to high yields, typically ranging from 60% to 85%, depending on reaction time, temperature, and reagent purity.
Side reactions such as hydrolysis or over-alkylation are minimized by controlling reaction parameters.
Purity and Characterization
Purity is verified by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, IR, MS).
The presence of the bromine atom is confirmed by characteristic isotope patterns in mass spectrometry.
Comparative Analysis with Structural Analogs
| Feature | This compound | Analog with Bromine at 2-Position | Direct Acetate without Ether Linkage |
|---|---|---|---|
| Substituent Position | 5-position | 2-position | 3-position |
| Linkage Type | Ether (oxygen bridge) | Ether or direct substitution | Direct ester linkage |
| Solubility | Moderate | Variable | Generally higher |
| Reactivity in Cross-Coupling | Influenced by bromine position | Different electronic effects | Different steric effects |
| Stability | Good under standard conditions | Variable | May be less stable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Heterocyclic Variations
The compound’s key structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position :
- Bromine at the 5-position (target compound) vs. 2-position (e.g., 58530-48-6) affects electronic distribution and reactivity in cross-coupling reactions .
- Ether linkage in the target compound vs. direct acetate (847375-33-1) alters solubility and stability.
Functional Group Effects :
- Fluorinated analogs (e.g., 1620318-88-8) exhibit enhanced metabolic stability and altered dipole moments .
Biological Activity
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated pyridine moiety, which is significant for its biological interactions. The presence of the ester group suggests potential reactivity in various chemical environments, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-bromopyridin-3-ol with ethyl bromoacetate. This reaction is generally conducted in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. The following table summarizes common synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Direct esterification | 5-bromopyridin-3-ol + ethyl bromoacetate | Base (K2CO3), DMF, heat |
| Coupling reactions | Ethyl bromoacetate + nucleophiles | Varies (e.g., palladium catalysts) |
| Oxidation/Reduction | Various oxidizing/reducing agents | Specific conditions apply |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom and the pyridine ring enhance its binding affinity to enzymes and receptors through mechanisms such as hydrogen bonding and π-π interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values indicating potency against various cancer lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (related structure) | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Ethyl 2-(pyridin-2-yloxy)acetate (similar compound) | SW1116 | >10 |
These findings suggest that modifications to the structure can lead to enhanced anticancer activity.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 6.25 |
| Compound D | Escherichia coli | 12.5 |
| Compound E | Candida albicans | 12.5 |
These results indicate potential applications in developing new antimicrobial agents.
Case Studies
- Anticancer Screening : A study evaluated the anticancer effects of various pyridine derivatives, including those structurally similar to this compound, demonstrating significant inhibition of cell growth across multiple cancer types.
- Antimicrobial Efficacy : Another study focused on the synthesis and testing of pyridine-based compounds against a range of pathogens, revealing promising antimicrobial activity that warrants further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
